molecular formula C10H11BrFNO B13387040 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide

5-Bromo-2-fluoro-N,N,3-trimethylbenzamide

Cat. No.: B13387040
M. Wt: 260.10 g/mol
InChI Key: AKJQCMJESZSMNY-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N,N,3-trimethylbenzamide is a chemical compound with the molecular formula C10H11BrFNO It is characterized by the presence of bromine, fluorine, and trimethyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes the reaction of 3-trimethylbenzamide with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a catalyst like iron(III) bromide to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N,N,3-trimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, fluorinated aromatic compounds, and brominated derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

5-Bromo-2-fluoro-N,N,3-trimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N,N,3-trimethylbenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to certain enzymes and receptors. The compound can modulate biochemical pathways by inhibiting or activating specific proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-N,N,3-trimethylbenzamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The trimethyl groups further enhance its stability and reactivity, making it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

5-bromo-2-fluoro-N,N,3-trimethylbenzamide

InChI

InChI=1S/C10H11BrFNO/c1-6-4-7(11)5-8(9(6)12)10(14)13(2)3/h4-5H,1-3H3

InChI Key

AKJQCMJESZSMNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)N(C)C)Br

Origin of Product

United States

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